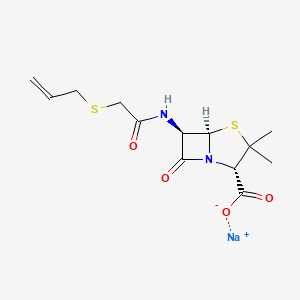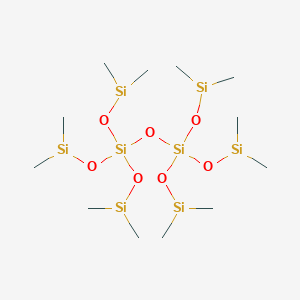
CID 21697934
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate is an organosilicon compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of multiple silicon-oxygen bonds, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate typically involves the reaction of dimethylsiloxane with ethylchlorosilane under alkaline conditions . The reaction conditions can be optimized based on the desired yield and purity of the product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced using hydrosilanes to form silanes.
Substitution: The compound can undergo substitution reactions where silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and catalysts such as platinum or palladium. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is utilized in the development of biocompatible materials and drug delivery systems.
Medicine: It plays a role in the formulation of medical devices and implants due to its stability and biocompatibility.
Industry: The compound is used in the production of high-strength silicone polymers, surface coatings, electronic materials, and optical glass
Mecanismo De Acción
The mechanism of action of Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound contribute to its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a crosslinking agent, forming strong bonds with other molecules and enhancing the mechanical properties of the resulting materials .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: This compound is used as a precursor for nanostructured organosilicon polymer films.
Tris(trimethylsilyl)silane: Known for its use in radical-based reduction and hydrosilylation reactions.
Uniqueness
Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate is unique due to its specific structural arrangement, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form strong silicon-oxygen bonds makes it particularly valuable in applications requiring high-strength materials and biocompatibility .
Propiedades
Fórmula molecular |
C12H36O7Si8 |
|---|---|
Peso molecular |
517.09 g/mol |
InChI |
InChI=1S/C12H36O7Si8/c1-20(2)13-26(14-21(3)4,15-22(5)6)19-27(16-23(7)8,17-24(9)10)18-25(11)12/h1-12H3 |
Clave InChI |
VAAWNAIDCYXVNF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





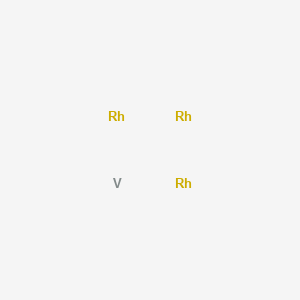
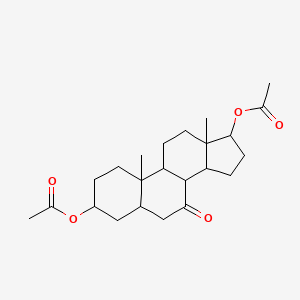
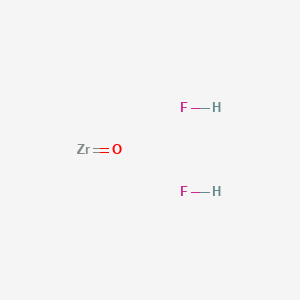
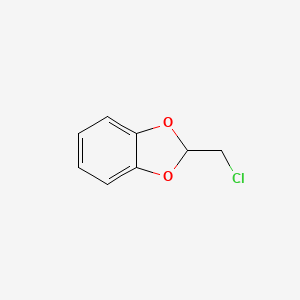


![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
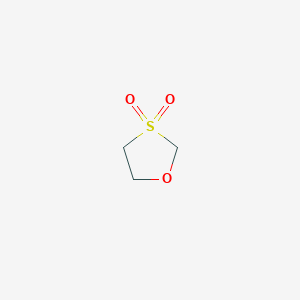
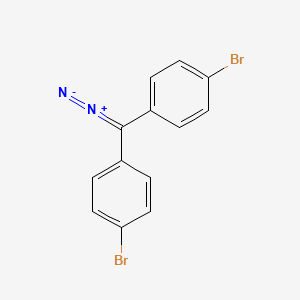
![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
